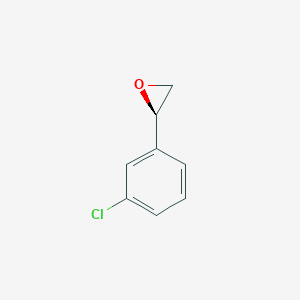

(S)-3-chlorostyrene oxide

Description

Properties

IUPAC Name |

(2S)-2-(3-chlorophenyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO/c9-7-3-1-2-6(4-7)8-5-10-8/h1-4,8H,5H2/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVMKRPGFBQGEBF-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](O1)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50466056 | |

| Record name | (S)-3-chlorostyrene oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50466056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115648-90-3 | |

| Record name | (S)-3-chlorostyrene oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50466056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Part 1: Core Chemical and Physical Properties

An In-depth Technical Guide to (S)-3-Chlorostyrene Oxide: Properties, Synthesis, and Applications

Introduction

(S)-3-Chlorostyrene oxide, with the chemical name (S)-2-(3-chlorophenyl)oxirane, is a chiral epoxide of significant interest in the fields of medicinal chemistry and synthetic organic chemistry. As a versatile chiral building block, its electrophilic three-membered ring is primed for stereospecific ring-opening reactions, allowing for the introduction of complex functionalities with precise stereochemical control. The presence of a chlorine atom on the phenyl ring further enhances its utility, providing a site for subsequent cross-coupling reactions or modifying the electronic properties of derivative molecules. This guide offers a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of (S)-3-chlorostyrene oxide, with a focus on providing practical insights for researchers and drug development professionals.

The fundamental identity and physical characteristics of (S)-3-chlorostyrene oxide are crucial for its handling, application in reactions, and purification. While data for the specific (S)-enantiomer is often reported alongside its (R)-counterpart, the absolute physical properties (excluding the sign of optical rotation) are identical.

Table 1: Chemical Identifiers and Properties of (S)-3-Chlorostyrene Oxide

| Property | Value | Reference |

| Chemical Name | (S)-2-(3-chlorophenyl)oxirane | [1] |

| Synonyms | (S)-3-Chlorostyrene Oxide, (S)-m-Chlorostyrene Oxide | [1] |

| CAS Number | 97466-49-4, 115648-90-3 | [1][2] |

| Molecular Formula | C₈H₇ClO | [1][2] |

| Molecular Weight | 154.59 g/mol | [1][2] |

| Appearance | Liquid | [3] |

| Density | 1.214 - 1.217 g/mL | [4] |

| Boiling Point | 67-68 °C @ 1 mmHg | [5][4] |

| Melting Point | 54-56 °C | [4][6] |

| Refractive Index (n²⁰/D) | 1.551 | [5] |

| Optical Rotation ([α]²⁰/D) | approx. -19° (neat) | Inferred from[5] |

| Flash Point | 97 °C (207 °F) - closed cup | [5][4] |

| InChI Key | YVMKRPGFBQGEBF-VIFPVTCESA-N | Inferred |

| SMILES | C1=CC(=CC(=C1)C2C(O2)C)Cl | Inferred |

Note on CAS Numbers: Multiple CAS numbers are associated with this compound in chemical databases. Researchers should verify the identity of the material using analytical data. The optical rotation for the (S)-enantiomer is inferred to be equal in magnitude and opposite in sign to its (R)-enantiomer.[5]

Part 2: Spectroscopic Characterization

Analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of (S)-3-chlorostyrene oxide. Below are the expected spectroscopic signatures based on its molecular structure and data from analogous compounds.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides a clear fingerprint. The protons of the epoxide ring form a characteristic AMX spin system, appearing as distinct multiplets (typically doublets of doublets) in the 2.5-4.0 ppm range. The benzylic proton (adjacent to the phenyl ring) is the most downfield of the three due to the influence of both the oxygen atom and the aromatic ring. The aromatic protons will appear in the 7.0-7.5 ppm region, with splitting patterns dictated by the meta-substitution.

-

¹³C NMR: The carbon spectrum is equally informative. The two carbons of the epoxide ring are expected to resonate in the 45-60 ppm range.[7] The aromatic carbons will appear between 125-140 ppm, with the carbon atom bonded to chlorine showing a characteristic signal.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |

| Epoxide CH | ~3.9 | ~52.5 | Benzylic position, deshielded by ring and oxygen. |

| Epoxide CH₂ (diastereotopic) | ~2.8, ~3.2 | ~51.0 | Shielded relative to benzylic CH; magnetically inequivalent. |

| Aromatic C-H | 7.1 - 7.4 | 126 - 131 | Typical aromatic region; specific shifts depend on position relative to Cl. |

| Aromatic C-Cl | - | ~135 | Quaternary carbon, deshielded by electronegative Cl. |

| Aromatic C-Epoxide | - | ~139 | Quaternary carbon, deshielded by attachment to the epoxide. |

Infrared (IR) Spectroscopy

The IR spectrum should display characteristic absorption bands for the functional groups present. Key expected peaks include:

-

C-H stretch (aromatic): ~3050-3100 cm⁻¹

-

C-H stretch (aliphatic): ~2950-3000 cm⁻¹

-

C=C stretch (aromatic): ~1470-1600 cm⁻¹

-

Epoxide ring vibrations (C-O stretch): Asymmetric stretch around 850-950 cm⁻¹ and a symmetric "ring breathing" mode near 1250 cm⁻¹.

-

C-Cl stretch: ~700-800 cm⁻¹

Mass Spectrometry (MS)

Under Electron Ionization (EI), the molecular ion peak (M⁺) at m/z 154 would be expected, along with a characteristic M+2 peak at m/z 156 with approximately one-third the intensity, confirming the presence of a single chlorine atom. Common fragmentation patterns would involve the loss of CO or CHO from the epoxide ring and cleavage at the benzylic position.

Part 3: Synthesis Methodologies

The synthesis of enantiomerically pure (S)-3-chlorostyrene oxide typically involves the asymmetric epoxidation of its precursor, 3-chlorostyrene. The precursor itself can be synthesized via the dehydration of 1-(3-chlorophenyl)ethanol.[8]

Caption: General synthetic workflow for (S)-3-chlorostyrene oxide.

Experimental Protocol: Metalloenzyme-like Catalytic Epoxidation

This protocol is adapted from a modern, green chemistry approach using a bio-inspired manganese catalyst and molecular oxygen as the terminal oxidant.[9] This method avoids stoichiometric amounts of potentially hazardous peracids.

Objective: To synthesize (S)-3-chlorostyrene oxide from 3-chlorostyrene via aerobic epoxidation. (Note: The referenced method is for general styrene derivatives; achieving high enantioselectivity would require a chiral ligand system not detailed in the source, but the general workflow is illustrative).

Materials:

-

Manganese(II) chloride complex with a suitable chiral ligand (e.g., a chiral tris(2-pyridylmethyl)amine derivative)

-

3-Chlorostyrene (substrate)

-

Isobutyraldehyde (co-reductant)

-

Dichloromethane (solvent)

-

Oxygen gas (oxidant)

-

Three-neck round-bottom flask, magnetic stirrer, low-temperature condenser

Procedure:

-

Catalyst Preparation: In a three-neck flask equipped with a magnetic stirrer and condenser, dissolve the chiral manganese catalyst (0.005 mol%) in dichloromethane (5 mL).

-

Causality: The catalyst is dissolved first to ensure it is fully available to participate in the catalytic cycle. Dichloromethane is a common solvent for this type of reaction.

-

-

Addition of Reagents: To the catalyst solution, add isobutyraldehyde (5.0 mmol) followed by 3-chlorostyrene (1.0 mmol).

-

Causality: Isobutyraldehyde acts as a co-reductant, which, in the presence of O₂, generates an acylperoxy radical. This radical is the active oxidant in the catalytic cycle. The substrate is added last.

-

-

Initiation of Reaction: Begin bubbling oxygen gas through the mixture at a steady rate (e.g., 10 mL/min) and maintain the reaction temperature at 30 °C using a water bath.

-

Causality: O₂ is the terminal oxidant. A controlled temperature is crucial for reaction selectivity and preventing catalyst degradation.

-

-

Monitoring and Workup: Monitor the reaction progress by TLC or GC. Once the starting material is consumed (typically within 1-2 hours), stop the oxygen flow.

-

Purification: Dilute the reaction mixture with additional dichloromethane. The product can be purified from the catalyst and co-reductant byproducts via flash column chromatography on silica gel.

-

Self-Validation: The identity and purity of the collected fractions should be confirmed by NMR spectroscopy and chiral HPLC to determine the enantiomeric excess (e.e.).

-

Part 4: Chemical Reactivity and Mechanistic Insights

The synthetic utility of (S)-3-chlorostyrene oxide stems from the high ring strain of the epoxide, making it susceptible to nucleophilic attack. These ring-opening reactions are highly stereospecific, proceeding via an Sₙ2 mechanism, which results in the inversion of stereochemistry at the center of attack.

Regioselectivity of Ring-Opening

The site of nucleophilic attack (regioselectivity) is dictated by the reaction conditions.

-

Basic or Neutral Conditions: The nucleophile attacks the less sterically hindered carbon (the terminal CH₂) in a classic Sₙ2 fashion.

-

Acidic Conditions: The epoxide oxygen is first protonated, creating a better leaving group. The positive charge is stabilized more effectively at the more substituted, benzylic carbon. The reaction gains significant Sₙ1 character, and the nucleophile preferentially attacks this benzylic carbon.

Caption: Regioselectivity in the ring-opening of (S)-3-chlorostyrene oxide.

Experimental Protocol: Base-Catalyzed Ring-Opening with an Amine

Objective: To synthesize an (S)-1-amino-2-hydroxy-1-(3-chlorophenyl)ethane derivative.

Materials:

-

(S)-3-Chlorostyrene oxide

-

Benzylamine (nucleophile)

-

Ethanol (solvent)

-

Round-bottom flask, condenser, magnetic stirrer

Procedure:

-

Setup: In a round-bottom flask, dissolve (S)-3-chlorostyrene oxide (1.0 eq) in ethanol.

-

Nucleophile Addition: Add benzylamine (1.1 eq) to the solution at room temperature.

-

Causality: A slight excess of the nucleophile ensures the complete consumption of the epoxide. Ethanol is a suitable protic solvent that can facilitate the reaction.

-

-

Reaction: Heat the mixture to reflux and monitor the reaction by TLC.

-

Causality: Heating accelerates the rate of the Sₙ2 reaction.

-

-

Workup and Purification: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. The resulting crude product can be purified by crystallization or column chromatography.

-

Self-Validation: The product structure, regiochemistry, and stereochemistry should be confirmed by 2D NMR techniques (like COSY and HSQC) and comparison to known compounds.

-

Part 5: Applications in Research and Drug Development

The primary application of (S)-3-chlorostyrene oxide is as a chiral intermediate for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). Chloro-containing compounds are prevalent in pharmaceuticals, and this epoxide is a key starting material for phenylethanolamine derivatives.[10]

Example Application: Synthesis of β₃-Adrenergic Receptor Agonists

(R)- and (S)-chlorostyrene oxides are cited as reactants in the synthesis of phenylethanolamine derivatives that act as potent β₃-adrenergic receptor agonists.[5] These agonists have therapeutic potential for treating conditions like overactive bladder and type 2 diabetes. The synthesis involves the stereospecific ring-opening of the epoxide with a suitable amine.

Caption: Synthetic pathway toward β₃-adrenergic receptor agonists.

This pathway leverages the epoxide's defined stereocenter to set a second stereocenter during the amine addition, resulting in a diastereomerically and enantiomerically pure product that is crucial for specific receptor binding and pharmacological activity.

Part 6: Safety, Handling, and Storage

(S)-3-chlorostyrene oxide is a hazardous chemical and requires careful handling to minimize exposure.

-

GHS Classification: Skin Irritation (Category 2), Skin Sensitization (Category 1), Eye Irritation (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system).

-

Hazard Statements: H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

Handling Protocol:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[5] Work should be conducted in a well-ventilated chemical fume hood.[11]

-

Dispensing: Use a syringe or cannula for liquid transfers to avoid generating vapors. Avoid all personal contact, including inhalation.[12]

-

Spills: In case of a small spill, absorb with an inert material (e.g., vermiculite or sand), collect in a sealed container, and dispose of as hazardous waste.[12]

Storage:

-

Store in the original, tightly sealed container in a cool, dry, and well-ventilated area.[12]

-

Some suppliers recommend storing under an inert atmosphere, such as nitrogen, to prevent degradation.[4]

-

Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.

First Aid Measures: [11]

-

Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

References

-

PrepChem.com. Synthesis of 3,5-dichlorostyrene oxide. [Link]

-

ChemBK. 3-chlorostyrene oxide. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry Behind 3-Chlorostyrene: Synthesis and Reactivity. [Link]

-

SpectraBase. (R)-(+)-(3-Chlorophenyl)oxirane - [13C NMR] - Spectrum. [Link]

-

MDPI. Metalloenzyme-like Catalytic System for the Epoxidation of Olefins with Dioxygen Under Ambient Conditions. [Link]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

Sources

- 1. (S)-3-CHLOROSTYRENE OXIDE | 115648-90-3 [chemicalbook.com]

- 2. (S)-3-CHLOROSTYRENE OXIDE | 97466-49-4 [chemicalbook.com]

- 3. (R)-(+)-(3-Chlorophenyl)oxirane ChiPros , produced by BASF, 98 62600-71-9 [sigmaaldrich.com]

- 4. echemi.com [echemi.com]

- 5. (R)-(+)-(3-氯苯基)环氧乙烷 | Sigma-Aldrich [sigmaaldrich.com]

- 6. chembk.com [chembk.com]

- 7. spectrabase.com [spectrabase.com]

- 8. nbinno.com [nbinno.com]

- 9. mdpi.com [mdpi.com]

- 10. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. capotchem.cn [capotchem.cn]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Navigating the Chiral Landscape: A Technical Guide to (S)-3-Chlorostyrene Oxide

For Researchers, Scientists, and Drug Development Professionals

An In-depth Exploration of a Versatile Chiral Building Block

(S)-3-Chlorostyrene oxide, a chiral epoxide of significant interest in synthetic and medicinal chemistry, serves as a valuable intermediate in the development of novel therapeutics. Its unique structural features, including a reactive oxirane ring and a strategically positioned chlorine atom, make it a versatile tool for constructing complex molecular architectures. This technical guide provides a comprehensive overview of (S)-3-chlorostyrene oxide, encompassing its fundamental properties, synthesis, applications in drug discovery, metabolic considerations, and safety protocols.

Core Properties of (S)-3-Chlorostyrene Oxide

A thorough understanding of the physicochemical properties of (S)-3-chlorostyrene oxide is paramount for its effective utilization in research and development.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇ClO | [1][2] |

| Molecular Weight | 154.59 g/mol | [1][2] |

| CAS Number | 115648-90-3 and 97466-49-4 | [1][2] |

| Appearance | Colorless to pale yellow liquid | N/A |

| Boiling Point | 67-68 °C at 1 mmHg | [3] |

| Density | ~1.217 g/mL at 20 °C | [3] |

It is important for researchers to note the existence of two CAS numbers associated with (S)-3-chlorostyrene oxide. While both 115648-90-3 and 97466-49-4 are used in chemical databases to refer to the (S)-enantiomer, it is crucial to verify the specific product information from the supplier to ensure the correct enantiomer is being used for stereospecific applications.[1][2]

Synthesis of (S)-3-Chlorostyrene Oxide: A Chemoenzymatic Approach

The enantioselective synthesis of (S)-3-chlorostyrene oxide is critical for its application in the development of chiral drugs. Chemoenzymatic methods, which leverage the high stereoselectivity of enzymes, have emerged as a powerful strategy for producing this valuable building block with high enantiomeric excess.

Enzymatic Epoxidation using Styrene Monooxygenase

One of the most efficient methods for the synthesis of (S)-3-chlorostyrene oxide involves the use of styrene monooxygenase (SMO).[4] This enzyme system, typically expressed in recombinant microorganisms like E. coli, catalyzes the direct epoxidation of 3-chlorostyrene to its corresponding (S)-oxide with excellent enantioselectivity.[4]

The overall transformation can be represented as follows:

Caption: Chemoenzymatic synthesis of (S)-3-chlorostyrene oxide.

Experimental Protocol: Whole-Cell Biocatalysis

The following protocol provides a general framework for the whole-cell biocatalytic synthesis of (S)-3-chlorostyrene oxide. Optimization of specific parameters such as substrate concentration, cell density, and reaction time may be required depending on the specific SMO construct and expression system used.

Materials:

-

E. coli cells expressing a suitable styrene monooxygenase.

-

Growth medium (e.g., LB or M9).

-

Inducer (e.g., IPTG).

-

3-Chlorostyrene.

-

Organic solvent for extraction (e.g., ethyl acetate).

-

Buffer solution (e.g., phosphate buffer).

Procedure:

-

Cell Culture and Induction: Cultivate the recombinant E. coli cells in the appropriate growth medium to a desired optical density. Induce the expression of styrene monooxygenase by adding the inducer and continue cultivation under optimized conditions (e.g., lower temperature) to ensure proper protein folding and activity.[4]

-

Bioconversion: Harvest the cells by centrifugation and resuspend them in a suitable buffer. Add 3-chlorostyrene to the cell suspension. The reaction can be carried out in a biphasic system with an organic solvent to improve substrate availability and reduce product inhibition.

-

Reaction Monitoring: Monitor the progress of the reaction by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of the substrate and the formation of the product.

-

Product Extraction: Once the reaction is complete, extract the (S)-3-chlorostyrene oxide from the reaction mixture using an appropriate organic solvent.

-

Purification: Purify the extracted product using techniques such as column chromatography to obtain the desired purity.

Applications in Drug Development: A Key Intermediate for β3-Adrenergic Receptor Agonists

(S)-3-Chlorostyrene oxide is a crucial chiral building block in the synthesis of various pharmaceutical compounds, most notably β3-adrenergic receptor agonists.[5] These agonists are of significant therapeutic interest for the treatment of conditions such as overactive bladder, obesity, and type 2 diabetes.[6] The stereochemistry of the epoxide is critical for the biological activity of the final drug molecule.

Synthesis of a Phenylethanolamine Derivative: A Representative Example

The following reaction scheme illustrates the use of (S)-3-chlorostyrene oxide in the synthesis of a phenylethanolamine derivative, a common scaffold for β3-adrenergic receptor agonists.

Caption: Synthesis of a β3-adrenergic agonist scaffold.

The synthesis involves the nucleophilic ring-opening of the epoxide by a suitable amine, leading to the formation of a chiral amino alcohol intermediate. This intermediate can then be further functionalized to yield the final drug candidate. The (S)-configuration of the starting epoxide dictates the stereochemistry at the benzylic alcohol position in the final product, which is often crucial for its interaction with the β3-adrenergic receptor.[3]

Metabolic Considerations

The metabolic fate of (S)-3-chlorostyrene oxide is an important consideration in drug development, as its metabolites could have pharmacological or toxicological implications. While the metabolism of styrene and styrene oxide has been extensively studied, specific data on 3-chlorostyrene oxide is less abundant.

Based on the known metabolic pathways of styrene, it is anticipated that (S)-3-chlorostyrene oxide would be primarily metabolized through two main routes:

-

Epoxide Hydrolase Pathway: Microsomal epoxide hydrolase can catalyze the hydrolysis of the epoxide to the corresponding 3-chlorostyrene glycol.[7][8]

-

Glutathione Conjugation: Glutathione-S-transferases can conjugate the epoxide with glutathione, leading to the formation of mercapturic acid derivatives that are excreted in the urine.[9]

The presence of the chlorine atom on the aromatic ring may influence the rate and regioselectivity of these metabolic transformations. Further studies are needed to fully elucidate the metabolic profile of (S)-3-chlorostyrene oxide in vivo.

Caption: Proposed metabolic pathways of (S)-3-chlorostyrene oxide.

Safe Handling, Storage, and Disposal

As with all reactive chemical intermediates, proper safety precautions must be observed when handling (S)-3-chlorostyrene oxide.

Handling:

-

Work in a well-ventilated fume hood.[10]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[10]

-

Avoid inhalation of vapors and contact with skin and eyes.[11]

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10]

-

Keep away from incompatible materials such as strong acids, bases, and oxidizing agents.[11]

Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations.[12][13]

-

Contaminated materials should be treated as hazardous waste.[12]

Conclusion

(S)-3-Chlorostyrene oxide is a valuable and versatile chiral building block with significant applications in drug discovery and development. Its efficient synthesis, particularly through chemoenzymatic methods, provides access to enantiomerically pure material essential for the preparation of stereochemically defined drug candidates. A thorough understanding of its properties, synthesis, and safe handling is crucial for its successful application in the laboratory. As research into novel therapeutics continues, the importance of chiral intermediates like (S)-3-chlorostyrene oxide is likely to grow, making it a key compound for scientists in the pharmaceutical industry.

References

- Apollo Scientific. (2022, May 16). (R)-(+)

- Synquest Labs. (R)-(+)

- ChemicalBook. (2025, August 18). (S)-3-CHLOROSTYRENE OXIDE | 97466-49-4.

- ChemicalBook. (2025, July 16). (S)-3-CHLOROSTYRENE OXIDE | 115648-90-3.

- Ghanbari, H., & Södergren, A. (1988). Metabolism of styrene oxide to styrene glycol by mouse liver and lung. Pharmacology & toxicology, 62(1), 25–29.

- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2018). Styrene, Styrene-7,8-oxide, and Quinoline. In IARC monographs on the evaluation of carcinogenic risks to humans (No. 121).

- Kurd, A., Rahimpoor, R., & Soleimani, M. (2022). Simultaneous Determination of Aromatic Acid Metabolites of Styrene and Styrene-Oxide in Rat Urine by Gas Chromatography-Flame Ionization Detection.

- Purdue University College of Engineering. Guidelines: Handling and Disposal of Chemicals.

- Pacifici, G. M., & Rane, A. (1982). Metabolism of styrene oxide in different human fetal tissues.

- Echemi. (R)-3-Chlorostyrene oxide | 62600-71-9.

- Google Patents. (n.d.). KR100752282B1 - Method for preparing 2-chlorostyrene oxide of (R)- or (S)-form using enzyme.

- Hauer, B. (2021). Production of Enantiopure Chiral Epoxides with E. coli Expressing Styrene Monooxygenase. International journal of molecular sciences, 22(6), 2898.

- Sumner, S. C., & Fennell, T. R. (2000). Review of the metabolic fate of styrene. Critical reviews in toxicology, 30(4), 335–367.

- Emory University. Chemical Waste Disposal Guidelines.

- Sigma-Aldrich. (R)-(+)-3-Chlorostyrene oxide 62600-71-9.

- TCI Chemicals. 3-Chlorostyrene (stabilized with TBC).

- Dartmouth College. Hazardous Waste Disposal Guide.

- ResearchGate. Chemical structures of the selective β3-adrenergic agonists, CL316,243 and ICI D7114.

- Google Patents. (n.d.). KR100752282B1 - Method for preparing 2-chlorostyrene oxide of (R)- or (S)-form using enzyme.

- Semantic Scholar. Beta-3 Receptor Agonists.

- Diva-portal.org. (2022, May 14).

- Organic Syntheses. m-CHLOROSTYRENE.

- ResearchGate.

- ResearchGate.

- Wikipedia. Beta3-adrenergic agonist.

- Organic Syntheses. Styrene Oxide.

- Centers for Disease Control and Prevention. ASHP Guidelines on Handling Hazardous Drugs.

- ResearchGate. ChemInform Abstract: Synthesis and Bovine β3-Adrenergic Agonistic Activities of a Novel Series of Aryloxypropanolamines.

- PubMed. Toxicokinetics, in vivo metabolic profiling and tissue distribution of chlorfenapyr in mice.

- ResearchGate.

Sources

- 1. (S)-3-CHLOROSTYRENE OXIDE | 115648-90-3 [chemicalbook.com]

- 2. (S)-3-CHLOROSTYRENE OXIDE | 97466-49-4 [chemicalbook.com]

- 3. Stereospecific synthesis and bio-activity of novel beta(3)-adrenoceptor agonists and inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Production of Enantiopure Chiral Epoxides with E. coli Expressing Styrene Monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (R)-(+)-3-Chlorostyrene oxide 62600-71-9 [sigmaaldrich.com]

- 6. Beta3-adrenergic agonist - Wikipedia [en.wikipedia.org]

- 7. Metabolism of styrene oxide to styrene glycol by mouse liver and lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolism of styrene oxide in different human fetal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Review of the metabolic fate of styrene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. wolverinecoatings.com [wolverinecoatings.com]

- 11. A Review: The Styrene Metabolizing Cascade of Side-Chain Oxygenation as Biotechnological Basis to Gain Various Valuable Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. engineering.purdue.edu [engineering.purdue.edu]

- 13. rtong.people.ust.hk [rtong.people.ust.hk]

An In-Depth Technical Guide to the Chirality and Stereochemistry of 3-Chlorostyrene Oxide

Introduction: The Critical Role of Chirality in Modern Drug Development

In the landscape of pharmaceutical sciences, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is a paramount determinant of its biological activity. Chirality, the property of a molecule being non-superimposable on its mirror image, is central to drug design and development. The two mirror-image forms, or enantiomers, of a chiral drug can exhibit profoundly different pharmacological, pharmacokinetic, and toxicological profiles. Often, one enantiomer is responsible for the desired therapeutic effect (the eutomer), while the other may be inactive, less active, or even contribute to adverse effects (the distomer).[1][2] This understanding has propelled a paradigm shift from the development of racemic mixtures to single-enantiomer drugs, a strategy often referred to as "chiral switching."[1][2]

This guide focuses on 3-chlorostyrene oxide (3-CSO), a chiral epoxide that has emerged as a crucial intermediate in the synthesis of complex, enantiomerically pure pharmaceuticals.[3] Specifically, the (R)-enantiomer of 3-chlorostyrene oxide is a key building block for a class of β3-adrenergic receptor agonists, which have shown potential in treating conditions like obesity and diabetes.[4] The precise control over its stereochemistry is therefore not merely an academic exercise but a critical step in the synthesis of safe and effective medicines.

This document provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the stereochemistry of 3-chlorostyrene oxide, covering its asymmetric synthesis, chiral resolution, and analytical methods for enantiomeric purity determination. The protocols and mechanistic insights presented herein are designed to be self-validating systems, grounded in established scientific principles and authoritative literature.

Stereochemistry and Physicochemical Properties of 3-Chlorostyrene Oxide

3-Chlorostyrene oxide, with the chemical formula C₈H₇ClO, possesses a single stereocenter at the benzylic carbon of the oxirane ring. This gives rise to two enantiomers: (R)-3-chlorostyrene oxide and (S)-3-chlorostyrene oxide.

| Property | (R)-(+)-3-Chlorostyrene Oxide | (S)-(-)-3-Chlorostyrene Oxide |

| CAS Number | 62600-71-9[5][6][7] | 97466-49-4[8] |

| Molecular Weight | 154.59 g/mol [5][6][7] | 154.59 g/mol [8] |

| Appearance | Colorless to light yellow liquid | Data not widely published, expected to be similar |

| Density | ~1.214 - 1.217 g/mL at 20-25 °C[5][9] | Data not widely published, expected to be similar |

| Boiling Point | 67-68 °C at 1 mmHg[5][7][9] | Data not widely published, expected to be similar |

| Optical Rotation [α]D | +19° (neat, 20 °C)[5][6][7] | Negative value expected |

| Refractive Index (n20/D) | ~1.551[5][6] | Data not widely published, expected to be similar |

Strategic Approaches to Enantiopure 3-Chlorostyrene Oxide

The synthesis of enantiomerically pure 3-chlorostyrene oxide can be broadly approached via two primary strategies: asymmetric synthesis, where the desired enantiomer is formed selectively from a prochiral precursor, and chiral resolution, where a racemic mixture is separated into its constituent enantiomers.

Asymmetric Synthesis: Enantioselective Epoxidation

The most direct route to enantiopure 3-CSO is the asymmetric epoxidation of its prochiral precursor, 3-chlorostyrene. Among the various methods, the Jacobsen-Katsuki epoxidation has proven to be a robust and highly effective technique for a wide range of unfunctionalized olefins, including styrenes.[5][10]

Mechanism of the Jacobsen-Katsuki Epoxidation

The reaction utilizes a chiral manganese (III)-salen complex as the catalyst. While the exact mechanism is still a subject of detailed study, it is widely proposed to involve a manganese(V)-oxo species as the active oxidant.[5][10] The oxygen atom is then transferred to the alkene. Several pathways for this transfer have been considered, including a concerted pathway, a metallaoxetane intermediate, or a radical intermediate. For conjugated olefins like styrenes, the stereochemical outcome is rationalized by the pathway through which the substrate approaches the chiral catalyst, minimizing steric interactions and favoring one enantiotopic face of the double bond.[4][5]

Caption: Catalytic cycle of the Jacobsen-Katsuki epoxidation.

Experimental Protocol: Asymmetric Epoxidation of 3-Chlorostyrene

This protocol is a representative procedure adapted from established methodologies for Jacobsen-Katsuki epoxidation of styrenes and should be optimized for specific laboratory conditions.[8]

-

Catalyst Preparation: Prepare the (R,R)-Jacobsen catalyst, [(R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminato(2-)]manganese(III) chloride.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-chlorostyrene (1.0 mmol, 1.0 equiv) and dichloromethane (CH₂Cl₂, 5 mL).

-

Catalyst Addition: Add the (R,R)-Jacobsen catalyst (0.02-0.05 mmol, 2-5 mol%).

-

Initiation: Cool the mixture to 0 °C in an ice bath.

-

Oxidant Addition: Slowly add a buffered solution of commercial bleach (e.g., ~0.55 M NaOCl, buffered to pH ~11.3 with 0.05 M Na₂HPO₄) (1.5 mmol, 1.5 equiv) over 1-2 hours using a syringe pump to maintain a constant, slow addition rate. Vigorous stirring is essential to ensure proper mixing of the biphasic system.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting alkene is consumed (typically 2-4 hours).

-

Work-up: Once the reaction is complete, separate the organic layer. Extract the aqueous layer twice with CH₂Cl₂ (2 x 10 mL). Combine the organic layers, wash with saturated aqueous NaCl, and dry over anhydrous Na₂SO₄.

-

Purification: Filter the solution and remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the enantiomerically enriched (R)-3-chlorostyrene oxide.

-

Analysis: Determine the enantiomeric excess (ee) of the product via chiral HPLC or chiral GC analysis.

Chiral Resolution: Hydrolytic Kinetic Resolution (HKR)

Kinetic resolution is a powerful method for separating a racemic mixture, capitalizing on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. The Hydrolytic Kinetic Resolution (HKR) developed by Jacobsen and coworkers is particularly effective for terminal epoxides.[6][11] This method employs a chiral cobalt(III)-salen catalyst to selectively hydrolyze one enantiomer of the racemic epoxide to its corresponding diol, leaving the unreacted, less reactive enantiomer in high enantiomeric purity.

Principle of Hydrolytic Kinetic Resolution

The HKR process is a cooperative bimetallic mechanism where one molecule of the Co-salen catalyst activates the epoxide, making it more susceptible to nucleophilic attack, while a second catalyst molecule delivers the nucleophile (water).[12] For a racemic mixture of 3-CSO, using the (R,R)-Co(III)-salen catalyst will preferentially catalyze the hydrolysis of the (S)-enantiomer, allowing for the recovery of highly enantioenriched (R)-3-CSO. The theoretical maximum yield for the desired epoxide is 50%.

Caption: Principle of Hydrolytic Kinetic Resolution (HKR).

Experimental Protocol: Hydrolytic Kinetic Resolution of (±)-3-Chlorostyrene Oxide

This protocol is based on the general procedures for HKR of terminal epoxides and provides a robust starting point for optimization.[13]

-

Reaction Setup: In a vial, dissolve racemic 3-chlorostyrene oxide (1.0 g, 6.47 mmol) in a suitable solvent like tert-butyl methyl ether (TBME) or use neat conditions.

-

Catalyst Addition: Add the chiral (R,R)-Co(III)(salen)OAc complex (0.005-0.02 mol%, typically a very low loading is required).

-

Water Addition: Add water (H₂O) (0.5-0.55 equivalents, ~58 mg, 3.23 mmol). The amount of water is critical; using a substoichiometric amount ensures that the reaction stops after one enantiomer is consumed.

-

Reaction: Stir the mixture at room temperature. The reaction is typically complete within 12-24 hours.

-

Monitoring: Monitor the conversion by GC or HPLC. The reaction is typically run to ~50-55% conversion to maximize both the yield and ee of the remaining epoxide.

-

Work-up and Purification: Upon completion, the reaction mixture can be directly purified by flash chromatography on silica gel. The less polar epoxide will elute first, followed by the more polar 1,2-diol product.

-

Analysis: The enantiomeric excess of the recovered (R)-3-chlorostyrene oxide and the produced (S)-1-(3-chlorophenyl)ethane-1,2-diol should be determined by chiral HPLC or GC.

Analytical Methods for Enantiomeric Purity Determination

Accurate determination of enantiomeric excess (ee) is crucial for validating the success of an asymmetric synthesis or resolution. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs) are the primary techniques employed for this analysis.[1][14][15][16]

Caption: General workflow for chiral analysis by chromatography.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile and widely used method for separating enantiomers.[15] The choice of the chiral stationary phase is the most critical factor. For styrene oxide derivatives, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated on silica) are often highly effective.

Protocol: Chiral HPLC Analysis of 3-Chlorostyrene Oxide

-

Column Selection: A polysaccharide-based chiral column such as a Chiralcel® OD-H or Chiralpak® AD-H is a strong starting point.

-

Mobile Phase: A typical mobile phase is a mixture of hexane and isopropanol (IPA). A common starting condition is 90:10 (Hexane:IPA), which can be optimized to improve resolution.

-

Instrumentation:

-

System: Standard HPLC system with a UV detector.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: ~220 nm.

-

Column Temperature: 25 °C.

-

-

Sample Preparation: Prepare a dilute solution of the 3-chlorostyrene oxide sample (~1 mg/mL) in the mobile phase.

-

Analysis: Inject the racemic standard to determine the retention times of both the (R) and (S) enantiomers. Then, inject the sample from the synthesis or resolution experiment.

-

Calculation of Enantiomeric Excess (ee):

-

ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

-

Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

-

Chiral Gas Chromatography (GC)

For volatile compounds like 3-CSO, chiral GC offers excellent resolution and sensitivity.[16] The stationary phases are typically cyclodextrin derivatives.

Protocol: Chiral GC Analysis of 3-Chlorostyrene Oxide

-

Column Selection: A capillary column with a chiral stationary phase, such as one based on a derivatized β-cyclodextrin (e.g., Rt-βDEXsm), is recommended.[16]

-

Instrumentation:

-

System: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

-

Carrier Gas: Helium or Hydrogen.

-

Injector Temperature: 250 °C.

-

Detector Temperature: 250 °C.

-

Oven Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 5-10 °C/min to a final temperature of ~180-200 °C. The program must be optimized for the specific column and analyte.

-

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent like hexane or dichloromethane.

-

Analysis and Calculation: Similar to HPLC, inject a racemic standard to identify the peaks, followed by the sample. Calculate the ee based on the integrated peak areas.

Applications in Drug Development

The primary driver for the development of synthetic routes to enantiopure 3-chlorostyrene oxide is its utility as a chiral precursor in pharmaceutical synthesis.[3] (R)-3-Chlorostyrene oxide is a documented key intermediate for the preparation of potent and selective β3-adrenergic receptor agonists.[4][5] These agonists are of significant interest for their potential therapeutic applications in treating metabolic disorders. The stereocenter established in the epoxide is carried through subsequent synthetic steps to define the stereochemistry of the final active pharmaceutical ingredient (API), which is critical for its interaction with the chiral biological receptor.

Conclusion

3-Chlorostyrene oxide serves as a quintessential example of the importance of stereochemical control in modern organic synthesis and drug development. The ability to produce this key intermediate in high enantiomeric purity through methods like the Jacobsen-Katsuki asymmetric epoxidation or hydrolytic kinetic resolution is a critical enabling technology. For researchers in the pharmaceutical industry, a thorough understanding of these synthetic strategies, coupled with robust analytical methods like chiral HPLC and GC, is essential for the efficient and reliable production of single-enantiomer drug candidates. The continued refinement of these stereoselective methodologies will undoubtedly pave the way for the discovery and development of safer and more effective medicines.

References

- Cho, B. T., & Chun, Y. S. (2000). AN EFFICIENT SYNTHESIS OF ENANTIOPURE 3-CHLOROSTYRENE OXIDE V ~ U OXAZABOROLIDINJGCATALYZED REDUCTION. Journal of the Korean Chemical Society, 44(3), 201-204.

- Schaus, S. E., Brandes, B. D., Larrow, J. F., Tokunaga, M., Hansen, K. B., Gould, A. E., Furrow, M. E., & Jacobsen, E. N. (2002). Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols. Journal of the American Chemical Society, 124(7), 1307–1315.

-

Wikipedia contributors. (2023). Jacobsen epoxidation. Wikipedia. [Link]

-

Organic Chemistry Portal. (n.d.). Jacobsen-Katsuki Epoxidation. [Link]

- Wang, Z., Tu, Y., Frohn, M., Zhang, J. R., & Shi, Y. (1997). Highly enantioselective epoxidation of styrenes: Implication of an electronic effect on the competition between spiro and planar transition states. Journal of the American Chemical Society, 119(48), 11224–11235.

- Rao, A. V. R., & Reddy, K. L. (2001). Hydrolytic Kinetic Resolution as an Emerging Tool in the Synthesis of Bioactive Molecules. CHIMIA, 55(11), 915-920.

- Gao, Y., Klunder, J. M., Hanson, R. M., Masamune, H., Ko, S. Y., & Sharpless, K. B. (1987). Catalytic asymmetric epoxidation and kinetic resolution: modified procedures including in situ derivatization. Journal of the American Chemical Society, 109(19), 5765–5780.

- Nielsen, L. P. C., Stevenson, C. P., Blackmond, D. G., & Jacobsen, E. N. (2004). Mechanistic investigation leads to a synthetic improvement in the hydrolytic kinetic resolution of terminal epoxides (HKR). Journal of the American Chemical Society, 126(5), 1360–1362.

-

Request PDF. (n.d.). Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)CoIII complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols. [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]

- Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews, 37(12), 2593–2608.

-

Wikipedia contributors. (2023). Chiral analysis. Wikipedia. [Link]

- He, Z. J., Zhang, Y. W., Yao, S., Tu, B., & Song, H. (2013). A New Method of Discrimination for Peaks of Enantiopure Compounds in Chiral Separation of HPLC. Asian Journal of Chemistry, 25(1), 45-48.

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

-

Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]

- Google Patents. (n.d.). WO2007135463A1 - Optical enantiomers of phenyramidol and process for chiral synthesis.

- Olah, G., & Notni, J. (2022). Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes. Molecules, 27(19), 6549.

-

Macherey-Nagel. (n.d.). Chiral Gas Chromatography. [Link]

-

Preprints.org. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]

-

Chiralblock. (n.d.). The Crucial Role of Chiral Intermediates in Modern Drug Discovery. [Link]

- Google Patents. (n.d.). US20130143932A1 - Optical enantiomers of phenyramidol and process for chiral synthesis.

-

Wipf Group. (2006). 9. Jacobsen-Katsuki Epoxidations. [Link]

-

PubMed. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. [Link]

-

DTU Research Database. (n.d.). Probing Competitive Enantioselective Pathways Operating in the Jacobsen-Katsuki Epoxidation: A Kinetic Study of Methyl-substituted Styrenes. [Link]

-

The Doyle Group. (2011). Mechanistic Investigations of Cooperative Catalysis in the Enantioselective Fluorination of Epoxides. [Link]

-

Chiralpedia. (2025). Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines. [Link]

Sources

- 1. Chiral analysis - Wikipedia [en.wikipedia.org]

- 2. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 4. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 6. echemi.com [echemi.com]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]

- 10. Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. doyle.chem.ucla.edu [doyle.chem.ucla.edu]

- 12. researchgate.net [researchgate.net]

- 13. Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 14. phx.phenomenex.com [phx.phenomenex.com]

- 15. gcms.cz [gcms.cz]

- 16. hplc.sk [hplc.sk]

(S)-3-chlorostyrene oxide solubility in common organic solvents

An In-Depth Technical Guide to the Solubility of (S)-3-Chlorostyrene Oxide in Common Organic Solvents

Introduction

(S)-3-chlorostyrene oxide is a chiral epoxide of significant interest in the pharmaceutical and fine chemical industries. As a versatile synthetic intermediate, it serves as a crucial building block for the enantioselective synthesis of various complex molecules, including potential therapeutic agents.[1] The stereochemistry of the epoxide ring is pivotal, making the understanding of its physical and chemical behavior essential for process development, reaction optimization, and purification.

A fundamental aspect of its chemical behavior is its solubility in organic solvents. Proper solvent selection is critical for achieving desired reaction rates, controlling stereoselectivity, and ensuring efficient downstream processing, such as crystallization and chromatography. This guide provides a comprehensive overview of the solubility characteristics of (S)-3-chlorostyrene oxide, combining theoretical principles with a practical, step-by-step protocol for its quantitative determination.

Physicochemical Properties of (S)-3-Chlorostyrene Oxide

To understand the solubility of (S)-3-chlorostyrene oxide, we must first consider its molecular structure and resulting physicochemical properties.

| Property | Value | Reference |

| Molecular Formula | C₈H₇ClO | |

| Molecular Weight | 154.59 g/mol | |

| Appearance | Light yellow to yellow liquid | [1] |

| Density | 1.214 g/mL at 25 °C | |

| Boiling Point | 67-68 °C at 1 mmHg | [2] |

| Refractive Index | n20/D 1.551 | |

| Storage Temperature | 2-8°C | [1] |

The molecule possesses a moderately polar epoxide ring and a larger, nonpolar chlorophenyl group. This amphiphilic nature dictates its solubility behavior, suggesting it will be most soluble in solvents of intermediate polarity and less soluble in highly polar or very nonpolar solvents. The chlorine atom on the aromatic ring further influences the molecule's polarity and electronic properties.

Qualitative Solubility Profile

Based on the principle of "like dissolves like," we can predict the qualitative solubility of (S)-3-chlorostyrene oxide in various classes of organic solvents. While specific quantitative data is not widely published, the following table provides a reasoned estimation of its solubility.

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene | Moderate | The chlorophenyl group will interact favorably with these solvents, but the polar epoxide ring may limit high solubility. |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile | High | These solvents offer a good balance of polarity to solvate the epoxide ring without the hydrogen-bonding capabilities that can sometimes hinder the solubility of non-protic solutes. |

| Polar Protic | Methanol, Ethanol | Moderate to High | The polarity of these solvents is favorable, but the potential for hydrogen bonding with the epoxide oxygen may lead to complex interactions affecting solubility. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | The presence of a chlorine atom in both the solute and solvent suggests favorable dipole-dipole interactions, leading to good solubility. |

| Ethers | Diethyl Ether, Dioxane | High | The ether linkage in these solvents is compatible with the epoxide ring, and their overall moderate polarity should effectively solvate the entire molecule. |

| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Low | The large nonpolar chlorophenyl group is expected to make the molecule poorly soluble in highly polar, protic solvents like water.[3][4][5][6] While DMSO is a strong polar aprotic solvent, the significant nonpolar character of the molecule may still limit miscibility. |

The logical relationship between the molecular structure of (S)-3-chlorostyrene oxide and its solubility can be visualized as follows:

Caption: Relationship between molecular features of (S)-3-chlorostyrene oxide and solvent properties.

Quantitative Determination of Solubility: An Experimental Protocol

Due to the scarcity of published quantitative data, an experimental approach is necessary to determine the precise solubility of (S)-3-chlorostyrene oxide in specific organic solvents. The following protocol describes a robust and reliable method for this purpose.

Principle

This method is based on the gravimetric analysis of a saturated solution. An excess of the solute, (S)-3-chlorostyrene oxide, is equilibrated with a known volume of the solvent at a constant temperature. After reaching equilibrium, a known volume of the saturated supernatant is carefully removed, the solvent is evaporated, and the mass of the remaining solute is determined.

Materials and Equipment

-

(S)-3-chlorostyrene oxide

-

A selection of high-purity organic solvents

-

Analytical balance (readable to 0.1 mg)

-

Thermostatic shaking water bath or incubator

-

Calibrated volumetric flasks and pipettes

-

Glass vials with screw caps and PTFE septa

-

Syringe filters (0.22 µm, compatible with the chosen solvents)

-

Drying oven or vacuum desiccator

Experimental Workflow Diagram

Caption: Experimental workflow for the gravimetric determination of solubility.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

To a series of glass vials, add an excess amount of (S)-3-chlorostyrene oxide. A visible amount of undissolved solid or liquid phase should be present.

-

Carefully add a precise volume (e.g., 5.00 mL) of the desired organic solvent to each vial.

-

Seal the vials tightly with screw caps fitted with PTFE septa to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaking water bath set to the desired temperature (e.g., 25.0 °C).

-

Allow the solutions to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that the solvent is fully saturated. Gentle agitation is recommended to facilitate this process.

-

-

Sampling:

-

Once equilibrium is reached, stop the agitation and allow any undissolved material to settle.

-

Carefully withdraw a precise volume (e.g., 1.000 mL) of the clear supernatant using a calibrated pipette or syringe. To avoid aspirating any solid particles, it is crucial to draw the liquid from the upper portion of the solution.

-

For highly accurate results, pass the withdrawn sample through a syringe filter compatible with the solvent to remove any microscopic undissolved particles.

-

-

Gravimetric Analysis:

-

Pre-weigh a clean, dry collection vial on an analytical balance and record the mass (Mass 1).

-

Transfer the filtered supernatant into the pre-weighed vial.

-

Evaporate the solvent completely. This can be achieved by placing the vial in a drying oven at a temperature well below the boiling point of (S)-3-chlorostyrene oxide, under a gentle stream of nitrogen, or in a vacuum desiccator.

-

Once the solvent is fully removed and the vial has returned to room temperature, weigh the vial containing the dried solute residue and record the mass (Mass 2).

-

-

Calculation:

-

Calculate the mass of the dissolved (S)-3-chlorostyrene oxide: Mass of Solute = Mass 2 - Mass 1

-

Calculate the solubility in the desired units (e.g., g/L or mg/mL): Solubility = Mass of Solute / Volume of Sampled Supernatant

-

Self-Validating System and Trustworthiness

-

Triplicate Measurements: Each solubility determination should be performed in triplicate to ensure reproducibility and to calculate a mean and standard deviation.

-

Equilibration Time: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility values should plateau, indicating that equilibrium has been established.

-

Mass Balance: As a quality control measure, the total mass of the system before and after the experiment can be monitored to ensure no significant loss of material due to evaporation or handling.

Conclusion

References

Sources

- 1. (S)-3-CHLOROSTYRENE OXIDE | 97466-49-4 [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. Styrene Oxide,CAS 96-09-3,Properties, Synthesis, and Applications [tongfeng-chem.com]

- 4. CAS 96-09-3: Styrene oxide | CymitQuimica [cymitquimica.com]

- 5. ICSC 1201 - STYRENE OXIDE [inchem.org]

- 6. Styrene oxide - Wikipedia [en.wikipedia.org]

Safety, handling, and MSDS for (S)-3-chlorostyrene oxide

An In-depth Technical Guide to the Safe Handling of (S)-3-Chlorostyrene Oxide

For professionals in research, chemical synthesis, and drug development, the ability to handle reactive intermediates safely is paramount. (S)-3-chlorostyrene oxide, a versatile epoxide reagent used in organic synthesis, presents a specific set of handling challenges due to its reactivity and potential health hazards.[1] This guide provides a comprehensive overview of the safety protocols, handling procedures, and emergency responses necessary for the responsible use of this compound in a laboratory setting. It is designed to empower researchers with the knowledge to mitigate risks and ensure a safe operational environment.

Hazard Identification and Toxicological Profile

(S)-3-chlorostyrene oxide is a combustible liquid that can cause significant irritation and sensitization. While comprehensive toxicological data for this specific enantiomer is limited, the available information, along with data from its racemate and related compounds, necessitates a cautious approach.[2] The primary routes of exposure are inhalation, skin contact, and eye contact.[3]

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for the closely related (R)-(+)-3-chlorostyrene oxide, which should be considered applicable to the (S)-enantiomer:

-

H315: Causes skin irritation.[4]

-

H317: May cause an allergic skin reaction.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

Some safety data sheets for the (R)-enantiomer also include more severe warnings, such as being toxic if swallowed (H301), causing severe skin burns and eye damage (H314), and being suspected of causing genetic defects (H341).[5] Given the structural similarities, these potential hazards should not be disregarded when handling the (S)-form.

It is crucial to note that the International Agency for Research on Cancer (IARC) classifies the parent compound, styrene oxide, as a Group 2A probable human carcinogen.[6] Although (S)-3-chlorostyrene oxide itself has not been classified by IARC, this relationship underscores the need for stringent exposure controls to minimize any potential long-term health risks.[2]

Summary of Hazard Information

| Hazard Class | GHS Classification | Signal Word | Potential Health Effects |

| Acute Toxicity (Oral) | Category 3 (Toxic if swallowed) - Inferred[5] | Danger | Harmful or fatal if ingested. |

| Skin Corrosion/Irritation | Category 1B/2 (Causes severe skin burns/irritation)[5] | Danger/Warning | Can cause redness, pain, and severe burns upon contact. |

| Eye Damage/Irritation | Category 1/2A (Causes serious eye damage/irritation)[5] | Danger/Warning | Risk of serious damage to eyes, causing pain and potential vision impairment. |

| Respiratory/Skin Sensitization | Category 1 (May cause an allergic skin reaction)[4] | Warning | May lead to allergic dermatitis upon repeated exposure. |

| Germ Cell Mutagenicity | Category 2 (Suspected of causing genetic defects) - Inferred[5] | Warning | Potential to cause heritable genetic damage. |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) | Warning | Inhalation of vapors may irritate the respiratory tract, causing coughing and shortness of breath. |

| Carcinogenicity | Not Classified; related compound is Group 2A (Probable human carcinogen)[2][6] | N/A | Long-term exposure should be minimized due to the carcinogenic potential of structurally related epoxides. |

Physical and Chemical Properties

Understanding the physical and chemical properties of (S)-3-chlorostyrene oxide is fundamental to its safe handling and storage.

| Property | Value | Source |

| Chemical Formula | C₈H₇ClO | [2] |

| Molecular Weight | 154.59 g/mol | [2] |

| CAS Number | 115648-90-3 | [2] |

| Appearance | Colorless to pale yellow liquid | [6] |

| Boiling Point | 67-68 °C at 1 mmHg | [7] |

| Density | 1.214 g/mL at 25 °C | |

| Flash Point | 97 °C (206.6 °F) - closed cup | |

| Water Solubility | Slightly soluble | [6] |

| Refractive Index | n20/D 1.551 |

Note: Some physical data is derived from the (R)-enantiomer but is considered representative for handling purposes.

Safe Handling and Storage Protocols

The cornerstone of working safely with (S)-3-chlorostyrene oxide is a combination of engineering controls, administrative procedures, and personal diligence.

Engineering Controls

The primary engineering control is to minimize inhalation exposure.

-

Fume Hood: All handling of (S)-3-chlorostyrene oxide, including weighing, transferring, and use in reactions, must be conducted in a properly functioning chemical fume hood. The air velocity should be sufficient to prevent vapor escape into the laboratory environment.[5]

-

Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.[5]

Administrative Controls & Work Practices

-

Avoid Contact: Develop and adhere to procedures that minimize direct contact with the substance. This includes avoiding skin and eye contact and inhalation of vapors.[5]

-

Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[8][9] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[3][10]

-

Labeling: Ensure all containers are clearly labeled with the chemical name and appropriate hazard warnings.

-

Transportation: When moving the chemical within the facility, use secondary containment (e.g., a bottle carrier) to prevent spills in case the primary container breaks.

Storage Requirements

Proper storage is critical to maintaining the chemical's integrity and preventing hazardous situations.

-

Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as acids, bases, and oxidizing agents.[5][11]

-

Container: Keep the container tightly sealed to prevent the release of vapors.[2][5]

-

Ignition Sources: As a combustible liquid, store it away from heat, sparks, and open flames.[3][12]

Caption: General workflow for handling (S)-3-chlorostyrene oxide.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory and serves as the final barrier between the researcher and the chemical.

-

Eye and Face Protection: Chemical safety goggles are required at a minimum. When there is a risk of splashing, a face shield should be worn in addition to goggles.[9][10]

-

Hand Protection: Use chemically resistant gloves. Given the nature of the compound, nitrile or neoprene gloves are generally suitable, but it is best practice to consult the glove manufacturer's resistance chart. Change gloves immediately if they become contaminated.[3]

-

Skin and Body Protection: A flame-resistant lab coat should be worn at all times. Ensure it is fully buttoned and the sleeves are rolled down. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron may be necessary.[5]

-

Respiratory Protection: For most operations within a fume hood, respiratory protection is not required. However, in the event of a spill, a power failure, or if working outside of a fume hood is unavoidable, a NIOSH-approved respirator with an organic vapor cartridge is essential. For higher-level protection, a respirator with ABEK-P2 (EU) or OV/AG/P99 (US) cartridges is recommended.[2]

Caption: Recommended PPE donning and doffing sequence.

Emergency Procedures: A Step-by-Step Guide

Prompt and correct action during an emergency can significantly reduce the severity of an incident.

First-Aid Measures

-

General Advice: In all cases of exposure, seek immediate medical attention and show the attending physician the Safety Data Sheet.[2][12]

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration.[2]

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of soap and water for at least 15 minutes.[2][11]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[2]

-

Ingestion: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[2]

Spill Response Protocol

The response to a spill depends on its size and location.

Minor Spill (inside a fume hood):

-

Ensure your PPE is intact.

-

Contain the spill with an inert absorbent material like vermiculite, sand, or commercial sorbent pads.[5]

-

Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealable container for hazardous waste.[5]

-

Decontaminate the spill area with a suitable solvent (e.g., 60-70% ethanol) followed by a soap and water wash.[11]

-

Dispose of all contaminated materials as hazardous waste.

Major Spill (outside a fume hood):

-

Evacuate: Alert personnel in the immediate area and evacuate.[2]

-

Isolate: Close the doors to the affected area to contain the vapors.

-

Report: Notify your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.

-

Ventilate: If safe to do so, increase ventilation to the area.

-

Do not attempt to clean up a major spill unless you are trained and equipped to do so.

Caption: Decision workflow for spill response.

Firefighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[2]

-

Hazards: In a fire, toxic and irritating fumes, including hydrogen chloride gas, may be produced.[2][8]

-

Firefighter Protection: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[2][13]

Disposal and Decontamination

All waste containing (S)-3-chlorostyrene oxide must be treated as hazardous waste.

-

Waste Disposal: Collect waste in designated, properly labeled, and sealed containers. This includes excess reagent, reaction mixtures, and contaminated materials (e.g., gloves, absorbent pads).[2] Do not dispose of this chemical down the drain.[2] Arrange for disposal through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[2][13]

-

Decontamination: Glassware and equipment should be rinsed with a suitable solvent (e.g., acetone or ethanol) in a fume hood. The solvent rinsate must be collected as hazardous waste. Following the solvent rinse, wash the equipment thoroughly with soap and water.

Conclusion

(S)-3-chlorostyrene oxide is a valuable synthetic intermediate, but its safe use hinges on a thorough understanding of its hazards and the diligent application of safety protocols. By integrating robust engineering controls, meticulous work practices, and appropriate personal protective equipment, researchers can effectively mitigate the risks associated with this compound. Adherence to the guidelines outlined in this document is essential for protecting the health and safety of laboratory personnel and ensuring environmental responsibility.

References

- MSDS of (S)-3-Chlorostyrene oxide. (2013). Capot Chemical Co., Ltd.

-

ICSC 1388 - O-CHLOROSTYRENE. Inchem.org.[Link]

-

SAFETY DATA SHEET (REGULATION (EC) n° 1907/2006). sams-handel.at.[Link]

-

3-chlorostyrene oxide - ChemBK. (2024). ChemBK.[Link]

-

Safety Data Sheet - 3M. (2024). 3M.[Link]

-

4-Chlorostyrene oxide | C8H7ClO - PubChem. NIH.[Link]

-

Styrene oxide - EPA. U.S. Environmental Protection Agency.[Link]

Sources

- 1. (S)-3-CHLOROSTYRENE OXIDE | 115648-90-3 [chemicalbook.com]

- 2. capotchem.cn [capotchem.cn]

- 3. ICSC 1388 - O-CHLOROSTYRENE [inchem.org]

- 4. synquestlabs.com [synquestlabs.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. epa.gov [epa.gov]

- 7. chembk.com [chembk.com]

- 8. 3-Chlorostyrene - Safety Data Sheet [chemicalbook.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. sams-handel.at [sams-handel.at]

- 11. STYRENE OXIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. multimedia.3m.com [multimedia.3m.com]

An In-Depth Technical Guide to the Metabolic Pathways of Styrene and Styrene Oxides

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Styrene's Industrial Significance and Toxicological Profile

Styrene is a vital industrial monomer used extensively in the production of polymers and plastics such as polystyrene, acrylonitrile-butadiene-styrene (ABS), and styrene-butadiene rubber (SBR).[1] Its widespread use, however, leads to significant occupational and environmental exposure.[2] While styrene itself exhibits moderate toxicity, its metabolic activation into reactive intermediates is the primary driver of its adverse health effects, including potential carcinogenicity.[3][4] The International Agency for Research on Cancer (IARC) has classified styrene as possibly carcinogenic to humans (Group 2B), and the U.S. National Toxicology Program (NTP) has listed it as "reasonably anticipated to be a human carcinogen".[2][3][5]

This guide provides a comprehensive overview of the complex metabolic pathways of styrene, focusing on the enzymatic processes that govern its bioactivation and detoxification. We will delve into the key metabolic intermediates, particularly styrene-7,8-oxide (styrene oxide), explore the influence of genetic polymorphisms on metabolic rates, and detail the analytical methodologies and experimental protocols essential for studying this critical area of toxicology and drug metabolism.

Part 1: The Core Metabolic Engine - Bioactivation via Cytochrome P450

The metabolic journey of styrene in mammals begins predominantly in the liver and lungs, initiated by the cytochrome P450 (CYP) superfamily of monooxygenases.[6][7] This initial oxidation is the rate-limiting step and dictates the balance between detoxification and the formation of toxic metabolites.

Primary Pathway: Epoxidation to Styrene-7,8-Oxide

The major metabolic route involves the oxidation of the vinyl group to form the electrophilic epoxide, styrene-7,8-oxide (SO).[1][6] This reaction is catalyzed by multiple CYP isoforms. In humans, CYP2E1 is considered the primary enzyme for this conversion at low exposure concentrations, with contributions from CYP2B6 and CYP2F1 (prominently in the lungs).[8][9][10] Other isoforms like CYP1A2, CYP2C8, CYP3A4, and CYP4B1 also play a role, particularly at higher substrate concentrations.[8][9][11]

Styrene oxide is the principal genotoxic metabolite, capable of forming covalent adducts with DNA and proteins, which is believed to be the primary mechanism behind styrene's carcinogenic potential.[4][5]

Minor Pathways: Ring Oxidation and Side-Chain Oxidation

In addition to epoxidation, CYPs can catalyze two other initial transformations of styrene, albeit to a lesser extent:

-

Ring Oxidation: This pathway leads to the formation of 2-, 3-, and 4-vinylphenol (VP).[6][12] Studies using knockout mouse models have demonstrated that CYP2F2 is a critical enzyme for the formation of vinylphenols, especially in the lung, and that 4-vinylphenol may contribute to styrene-induced pulmonary toxicity.[6][12][13]

-

Vinyl Group Oxidation: The vinyl side chain can also be oxidized to produce 1-phenylethanol, 2-phenylethanol, and phenylacetaldehyde.[8] Phenylacetaldehyde is subsequently oxidized by aldehyde dehydrogenase to phenylacetic acid.[8]

Part 2: Detoxification and Elimination of Styrene Oxide

The fate of the reactive styrene oxide intermediate is determined by two competing enzymatic pathways that convert it into more water-soluble, excretable products. The efficiency of these detoxification routes is a critical determinant of individual susceptibility to styrene toxicity.

Hydrolysis by Epoxide Hydrolase (EPHX)

The primary detoxification route for styrene oxide in humans is enzymatic hydrolysis to styrene glycol (phenylethylene glycol), a reaction catalyzed by microsomal epoxide hydrolase (mEH or EPHX1).[1][8][14] This diol is significantly less reactive than the parent epoxide. The kinetic mechanism of this conversion is complex and enantioselective.[15][16][17] Styrene glycol is subsequently oxidized via alcohol and aldehyde dehydrogenases to form mandelic acid (MA) and finally phenylglyoxylic acid (PGA), which are the major urinary biomarkers of styrene exposure.[8][18][19]

Conjugation with Glutathione (GSH)

A second crucial detoxification pathway, particularly significant in rodents, is the conjugation of styrene oxide with glutathione (GSH), catalyzed by glutathione S-transferases (GSTs).[1][7] The major isoenzyme responsible for this reaction in humans is GSTM1-1.[8] This pathway yields diastereomeric glutathione adducts that are further processed into mercapturic acids (N-acetylcysteine conjugates) before being excreted in the urine.[20][21]

Part 3: The Role of Genetic Polymorphisms

Interindividual differences in the susceptibility to styrene's toxic effects are significantly influenced by genetic polymorphisms in the genes encoding metabolic enzymes. Understanding these variations is crucial for risk assessment and in the development of personalized medicine approaches.

| Enzyme/Gene | Polymorphism Example | Functional Impact & Significance | References |

| CYP2E1 | CYP2E15B (RsaI/PstI) | Associated with altered enzyme expression and inducibility. Studies show conflicting results, but some link it to decreased urinary metabolite excretion in non-smokers. | [8][22] |

| EPHX1 | Tyr113His, His139Arg | These polymorphisms can lead to "low" or "high" activity phenotypes, potentially altering the rate of styrene oxide detoxification and affecting urinary metabolite levels. | [8] |

| GSTM1 | GSTM1-null | Individuals with this common deletion lack the GSTM1 enzyme, leading to significantly lower production of glutathione-derived metabolites (PHEMAs). This may increase reliance on the EPHX1 pathway and potentially increase DNA damage. | [8][23] |

| GSTT1 | GSTT1-null | The absence of the GSTT1 enzyme can also modulate DNA damage and affect the overall metabolic profile, with some studies showing lower DNA damage in GSTT1-null workers. | [23] |

| ALDH2 | ALDH22 | The inactive variant allele, common in East Asian populations, is associated with lower levels of urinary MA and PGA, indicating a bottleneck in the oxidation of styrene glycol metabolites. | [8] |

Part 4: Contrasting Pathways - Styrene Metabolism in Bacteria

For a comprehensive understanding, it is insightful to contrast the mammalian pathways with those found in microorganisms. Many bacteria degrade styrene via a distinct side-chain oxygenation pathway encoded by the sty operon.[24]

-

Styrene Monooxygenase (SMO): A two-component FAD-dependent enzyme (StyA/StyB) that converts styrene to styrene oxide.[24]

-

Styrene Oxide Isomerase (SOI): A cofactor-independent enzyme that isomerizes styrene oxide to phenylacetaldehyde.[24][25]

-

Phenylacetaldehyde Dehydrogenase (PAD): An NAD+-dependent enzyme that oxidizes phenylacetaldehyde to phenylacetic acid, which can then enter central metabolism.[24]

This microbial pathway is of significant biotechnological interest for producing valuable chiral compounds and for bioremediation.[24][25]

Part 5: Methodologies for Studying Styrene Metabolism

A robust understanding of styrene metabolism relies on precise and validated experimental methods. This section details common analytical techniques and a foundational in vitro protocol.

Analytical Techniques

The primary methods for quantifying styrene and its metabolites involve chromatography:

-

Gas Chromatography (GC): Often coupled with Flame Ionization Detection (FID) or Mass Spectrometry (MS), GC is the standard for analyzing urinary metabolites like mandelic acid (MA) and phenylglyoxylic acid (PGA), typically after derivatization.[18][19] For volatile parent compounds like styrene in blood or breath, purge-and-trap GC offers high sensitivity.[26][27]

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV or MS detection is also widely used for the direct measurement of MA and PGA in urine without the need for derivatization.[18] It is also effective for separating diastereomeric glutathione conjugates.[20][21]